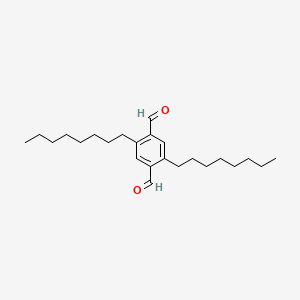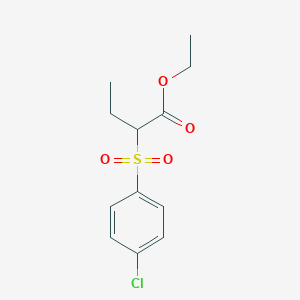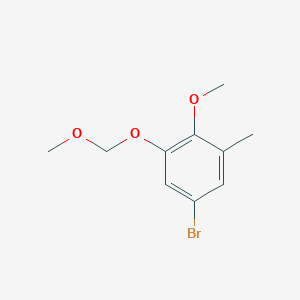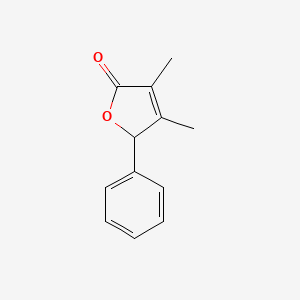![molecular formula C22H24O4 B14251537 1,1'-[But-2-ene-1,4-diylbis(oxy)]bis{2-[(prop-2-en-1-yl)oxy]benzene} CAS No. 185146-74-1](/img/structure/B14251537.png)
1,1'-[But-2-ene-1,4-diylbis(oxy)]bis{2-[(prop-2-en-1-yl)oxy]benzene}
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-[But-2-ene-1,4-diylbis(oxy)]bis{2-[(prop-2-en-1-yl)oxy]benzene} is an organic compound with a complex structure featuring multiple ether linkages and aromatic rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[But-2-ene-1,4-diylbis(oxy)]bis{2-[(prop-2-en-1-yl)oxy]benzene} typically involves the reaction of 2-[(prop-2-en-1-yl)oxy]benzene derivatives with but-2-ene-1,4-diol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
1,1’-[But-2-ene-1,4-diylbis(oxy)]bis{2-[(prop-2-en-1-yl)oxy]benzene} can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding dihydro derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions with reagents such as bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst under mild pressure.
Substitution: Bromine in carbon tetrachloride or nitric acid in sulfuric acid.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Brominated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
1,1’-[But-2-ene-1,4-diylbis(oxy)]bis{2-[(prop-2-en-1-yl)oxy]benzene} has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,1’-[But-2-ene-1,4-diylbis(oxy)]bis{2-[(prop-2-en-1-yl)oxy]benzene} involves its interaction with molecular targets through its ether linkages and aromatic rings. These interactions can lead to the formation of stable complexes with various biomolecules, influencing biological pathways and processes. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its mechanism of action .
Comparación Con Compuestos Similares
Similar Compounds
2,2-(But-2-yne-1,4-diylbis(oxy))diethanol: Similar structure with alkyne linkages instead of alkenes.
Benzene, 1,1’-(2-butene-1,4-diyl)bis-: Similar structure but lacks the prop-2-en-1-yl groups.
Benzene, 1,1’-(1-butyne-1,4-diyl)bis-: Similar structure with alkyne linkages.
Propiedades
Número CAS |
185146-74-1 |
|---|---|
Fórmula molecular |
C22H24O4 |
Peso molecular |
352.4 g/mol |
Nombre IUPAC |
1-prop-2-enoxy-2-[4-(2-prop-2-enoxyphenoxy)but-2-enoxy]benzene |
InChI |
InChI=1S/C22H24O4/c1-3-15-23-19-11-5-7-13-21(19)25-17-9-10-18-26-22-14-8-6-12-20(22)24-16-4-2/h3-14H,1-2,15-18H2 |
Clave InChI |
RWOQZWOFAHFXQI-UHFFFAOYSA-N |
SMILES canónico |
C=CCOC1=CC=CC=C1OCC=CCOC2=CC=CC=C2OCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


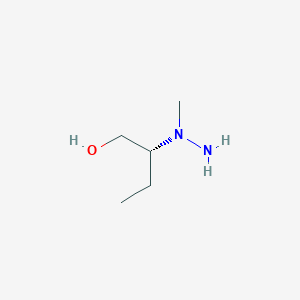
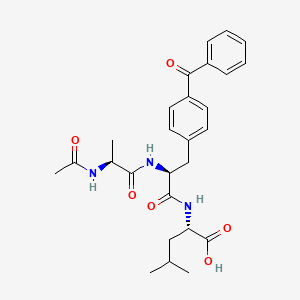
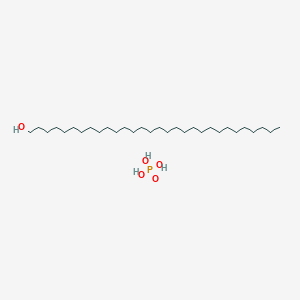
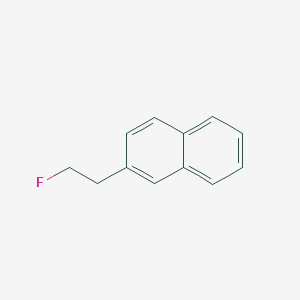
![Pyridinium, 1-[2-[4-(methoxycarbonyl)-2-pyridinyl]-2-oxoethyl]-, iodide](/img/structure/B14251493.png)
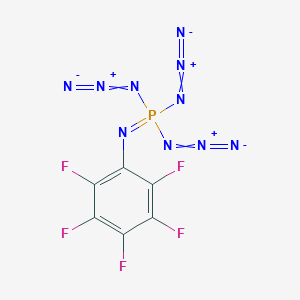
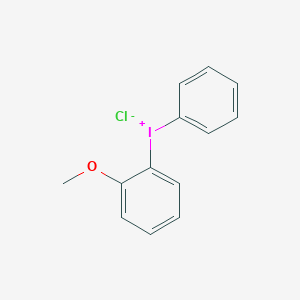
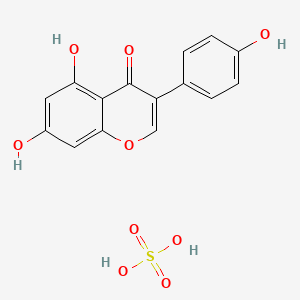
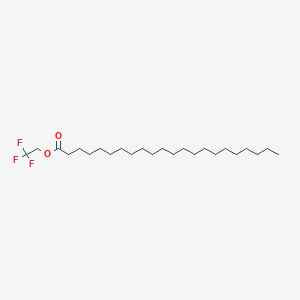
![2-{4-[(E)-(4-Octylphenyl)diazenyl]phenoxy}ethan-1-ol](/img/structure/B14251520.png)
